![molecular formula C18H17N3O4S B2933377 (Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol CAS No. 928199-26-2](/img/structure/B2933377.png)
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol
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Description
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol, also known as MNTD, is a thiazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Schiff bases derived from thiazole compounds have been synthesized and assessed for their antimicrobial efficacy. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases demonstrated moderate activity against selected bacterial and fungal species, indicating potential applications in developing antimicrobial agents (H. M. Vinusha et al., 2015).
Catalytic Applications
Thiazole-based ligands have been used to encapsulate molybdenum(VI) complexes within zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the compound's potential in catalysis and sustainable chemistry practices (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Sensing and Detection
A phenyl thiadiazole-based Schiff base receptor has been developed for the selective and sensitive detection of Al3+ ions, exhibiting fast responses and excellent selectivity. This indicates the compound's utility in environmental monitoring and chemical sensing technologies (A. K. Manna, S. Chowdhury, G. Patra, 2020).
Green Chemistry Synthesis
The compound has also been synthesized via a green chemistry approach, employing a three-component tandem reaction in ionic liquid media. This highlights the potential for environmentally-friendly synthesis methods that reduce harmful solvent use and simplify product purification processes (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).
Material Science Applications
In material science, metallophthalocyanine complexes with thiazole groups have been synthesized, characterized, and their fluorescence quenching studies conducted. Such complexes are promising for applications in photovoltaics, sensors, and other optoelectronic devices (H. Y. Yenilmez, A. Sevim, Z. Bayır, 2013).
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-16-7-5-14(6-8-16)19-18-20(9-10-22)17(12-26-18)13-3-2-4-15(11-13)21(23)24/h2-8,11-12,22H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIUDGMUXUCMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol |
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